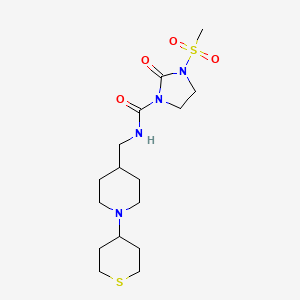![molecular formula C18H13N3O5S B2357623 Acide 2-[(5-méthyl-4-phényl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoïque CAS No. 325806-95-9](/img/structure/B2357623.png)
Acide 2-[(5-méthyl-4-phényl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The yield and properties of the final product can be influenced by various factors, including the choice of solvent, temperature, and reaction time .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be quite diverse, depending on the substituents present on the thiazole ring . For example, thiazole derivatives with a halogen substituent can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by the substituents on the thiazole ring . For example, the presence of electron-donating groups can increase the electron density on the thiazole ring, potentially enhancing its reactivity .Applications De Recherche Scientifique
Activité Antitumorale et Cytotoxique
Les thiazoles, y compris notre composé d'intérêt, ont démontré des effets antitumoraux et cytotoxiques. Des chercheurs ont synthétisé des [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acides arylidènehydrazides et ont constaté qu'un des dérivés présentait des effets puissants contre les cellules cancéreuses de la prostate .
Activité Herbicide
Bien que n'étant pas directement lié à notre composé, les thiazoles ont été étudiés pour leurs propriétés herbicides. Lorsque des groupes phényles contenant du fluor sont introduits dans des structures moléculaires, les composés thiazoliques synthétisés présentent des activités herbicides modérées à bonnes .
Activité Antimicrobienne
Les dérivés thiazoliques ont été explorés pour leur potentiel antimicrobien. Le composé 4, avec un fragment 3,4-diméthoxyphényle en position 4 du cycle thiazole, a montré une activité inhibitrice puissante (MIC = 1,4 µM) comparable à celle du médicament standard vancomycine .
Activité Anti-Inflammatoire et Analgésique
Les thiazoles ont été étudiés pour leurs effets anti-inflammatoires et analgésiques. Ces propriétés en font des candidats prometteurs pour la gestion de la douleur et de l'inflammation .
Activité Antivirale
Bien que n'étant pas directement attribuée à notre composé, les thiazoles ont montré une activité anti-VIH dans des études antérieures .
Régulation de l'Inflammation Centrale
Les thiazoles, y compris notre composé, peuvent jouer un rôle dans la régulation de l'inflammation centrale. Ils peuvent être pertinents pour contrôler les processus d'inflammation cérébrale .
Activités Biologiques en Général
Les thiazoles se retrouvent dans divers composés biologiquement actifs, tels que les médicaments antimicrobiens (par exemple, la sulfathiazole), les médicaments antirétroviraux (par exemple, le Ritonavir) et les médicaments antifongiques (par exemple, l'Abafungine). Leur polyvalence et leurs applications potentielles continuent d'être explorées .
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could be influenced by the environment, potentially affecting their action and stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-10-15(11-6-3-2-4-7-11)19-18(27-10)20-16(22)12-8-5-9-13(21(25)26)14(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAORGRZJXVHQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B2357540.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2357542.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2357545.png)
![3-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2357548.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide](/img/structure/B2357550.png)


![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2357556.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2357557.png)
![(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2357559.png)
![N-[3-(diethylamino)propyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B2357562.png)